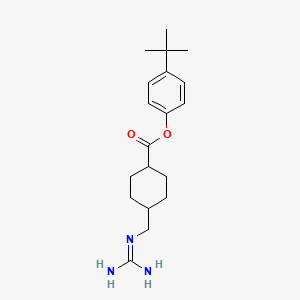
Batebulast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Batebulast is synthesized through a series of chemical reactions involving the formation of a guanidinomethyl group and its attachment to a cyclohexanecarboxylate structure. The synthetic route typically involves the following steps:
Formation of the Guanidinomethyl Group: This step involves the reaction of a suitable amine with cyanamide to form the guanidinomethyl group.
Attachment to Cyclohexanecarboxylate: The guanidinomethyl group is then attached to a cyclohexanecarboxylate structure through a condensation reaction.
The reaction conditions for these steps typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Batebulast undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Batebulast is used as a model compound in studying histamine H1 receptor antagonists and their interactions.
Biology: It is used in biological studies to understand the role of histamine receptors in allergic responses.
Industry: The compound is used in the development of new pharmaceuticals targeting histamine receptors.
Mechanism of Action
Batebulast exerts its effects by antagonizing the histamine H1 receptor. This receptor is involved in mediating allergic responses, and its inhibition helps reduce symptoms such as bronchoconstriction and inflammation. This compound significantly inhibits the initial and secondary increases in cyclic adenosine monophosphate (cAMP) stimulated by antigens, anti-immunoglobulin E (IgE), and concanavalin A in rat peritoneal mast cells . It also inhibits histamine release by preventing the incorporation of the 3H-methyl moiety into phospholipids .
Comparison with Similar Compounds
Batebulast is unique in its specific antagonistic action on the histamine H1 receptor. Similar compounds include:
Cetirizine: Another histamine H1 receptor antagonist used to treat allergic reactions.
Loratadine: A non-sedating antihistamine used for allergy relief.
Fexofenadine: An antihistamine used to treat symptoms of seasonal allergies.
Compared to these compounds, this compound has shown significant inhibition of both initial and secondary increases in cAMP, making it a potent candidate for treating allergic asthma .
Properties
CAS No. |
81907-78-0 |
|---|---|
Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)15-8-10-16(11-9-15)24-17(23)14-6-4-13(5-7-14)12-22-18(20)21/h8-11,13-14H,4-7,12H2,1-3H3,(H4,20,21,22) |
InChI Key |
HXLJIJAWKVNQNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N |
Synonyms |
GMCHA-OPhBu GMCHA-OPhBu(t) NCO 650 NCO 650, monohydrochloride, (trans)-isomer NCO-650 trans-4-guanidinomethylcyclohexanecarboxylic acid tert-butylphenyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


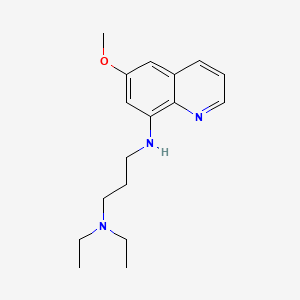
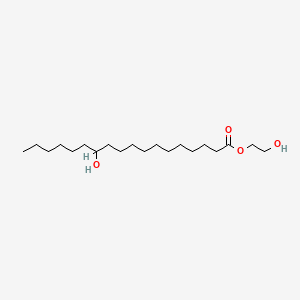

![9-Fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209428.png)
![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)
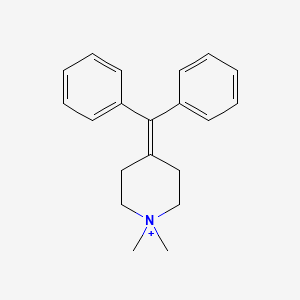
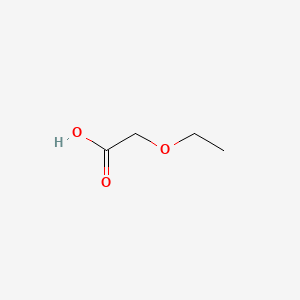
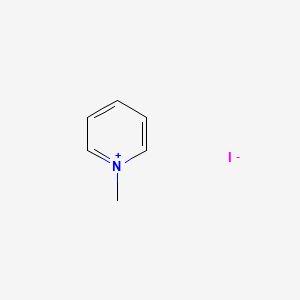
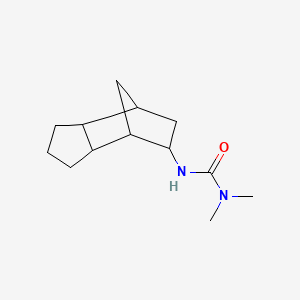
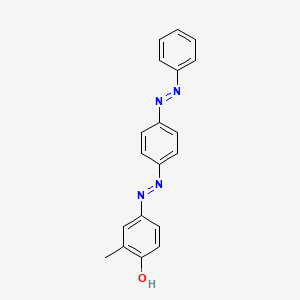

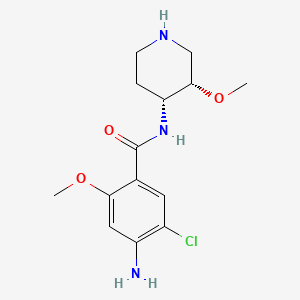
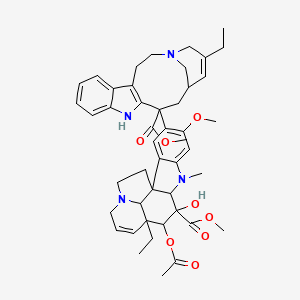
![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)
